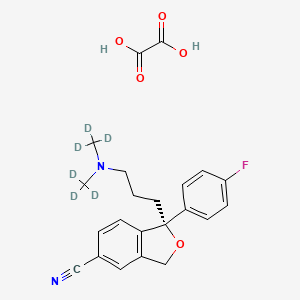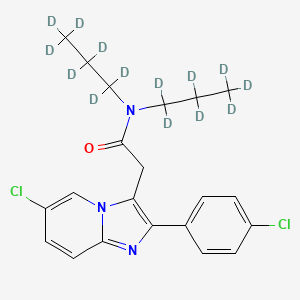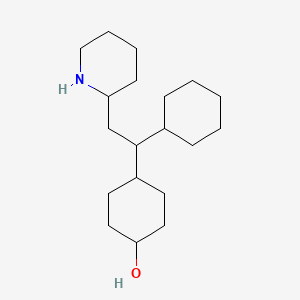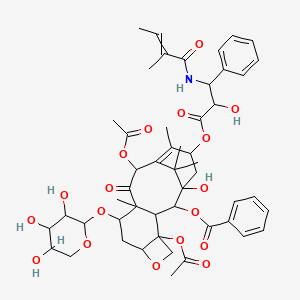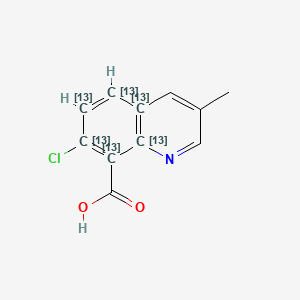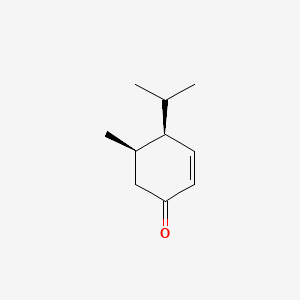
(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one is a chemical compound that belongs to the class of cyclohexenone derivatives. It is commonly known as (R,R)-MK 801 or dizocilpine. This compound has been widely used in scientific research to study the physiological and biochemical effects of blocking the N-methyl-D-aspartate (NMDA) receptor.
Mecanismo De Acción
((4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one)-MK 801 blocks the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the cell. This blockade leads to a decrease in excitatory neurotransmission and has been shown to have neuroprotective effects in various animal models of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
((4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one)-MK 801 has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve learning and memory in animal models of Alzheimer's disease and traumatic brain injury. It has also been shown to have neuroprotective effects in animal models of stroke, epilepsy, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one)-MK 801 has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, making it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. However, ((4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one)-MK 801 is also known to have some limitations. It has a short half-life and can be rapidly metabolized in vivo, making it difficult to maintain a consistent level of receptor blockade.
Direcciones Futuras
There are several future directions for the use of ((4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one)-MK 801 in scientific research. One area of interest is the role of the NMDA receptor in the development of psychiatric disorders, such as schizophrenia and depression. ((4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one)-MK 801 has been shown to induce behavioral changes in animal models that resemble symptoms of these disorders. Another area of interest is the development of new drugs that target the NMDA receptor. ((4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one)-MK 801 has been used as a template for the development of new compounds that may have improved pharmacological properties.
Métodos De Síntesis
The synthesis of ((4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one)-MK 801 involves several steps, including the reaction of 4-methyl-2-pentanone with cyclohexanone in the presence of a base, followed by the reaction of the resulting product with 2-chloropropene. The final step involves the reduction of the resulting compound using lithium aluminum hydride to produce ((4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one)-MK 801.
Aplicaciones Científicas De Investigación
((4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one)-MK 801 has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. This receptor is involved in various processes, including learning and memory, synaptic plasticity, and neuronal development. ((4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one)-MK 801 is a potent and selective antagonist of the NMDA receptor and has been used to block this receptor in various animal models.
Propiedades
IUPAC Name |
(4R,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-5,7-8,10H,6H2,1-3H3/t8-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTVBJNIDHXCNX-PSASIEDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=CC1C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C[C@@H]1C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

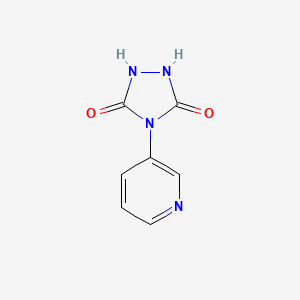

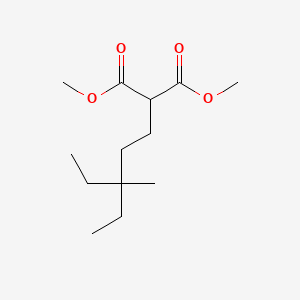
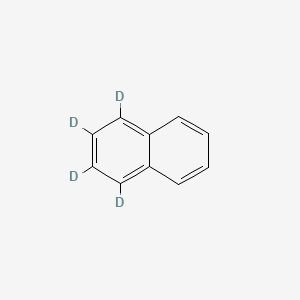
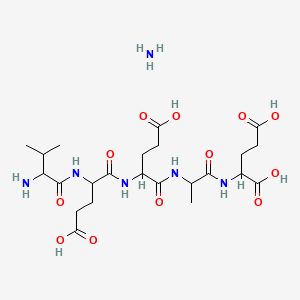
![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)
